molecular formula C19H20N2O2 B4932361 1-butoxy-4-(4-methoxyphenyl)phthalazine

1-butoxy-4-(4-methoxyphenyl)phthalazine

Cat. No.: B4932361
M. Wt: 308.4 g/mol
InChI Key: JLPQRMPFCZRPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butoxy-4-(4-methoxyphenyl)phthalazine is a phthalazine derivative intended for research use only. This compound is not for diagnostic or therapeutic use. Phthalazine-based compounds are a significant area of investigation in medicinal chemistry, particularly in the development of novel anticancer agents. Recent scientific literature has highlighted that structurally similar 1,4-disubstituted phthalazine derivatives function as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy . The typical pharmacophoric model for VEGFR-2 inhibitors includes a flat heteroaromatic core (like phthalazine) to occupy the ATP-binding site, a central hydrophobic spacer, and a terminal hydrophobic moiety . The structural features of this compound, featuring a 4-methoxyphenyl group and a butoxy side chain, align with this model and suggest potential for similar research applications. Compounds within this class have demonstrated potent inhibitory activities against cancer cell lines such as Michigan Cancer Foundation-7 (MCF-7) and Hepatocellular carcinoma (HepG2) in vitro, with some derivatives showing IC50 values in the nanomolar range . Researchers can explore this compound for structure-activity relationship (SAR) studies, as a synthetic intermediate, or as a reference standard in the development of new tyrosine kinase inhibitors. The product is for laboratory research use only and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-4-(4-methoxyphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-4-13-23-19-17-8-6-5-7-16(17)18(20-21-19)14-9-11-15(22-2)12-10-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQRMPFCZRPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Butoxy 4 4 Methoxyphenyl Phthalazine and Analogues

Strategies for Phthalazine (B143731) Core Formation

The foundational step in synthesizing compounds like 1-butoxy-4-(4-methoxyphenyl)phthalazine is the construction of the phthalazine ring system itself. This is most commonly achieved through reactions that form the pyridazine portion of the molecule from a benzene-based precursor.

The most frequently utilized method for constructing the phthalazine skeleton is the cyclocondensation of 1,2-difunctionalized benzenes with hydrazine (B178648) or its derivatives. thieme-connect.de This versatile approach allows for the formation of phthalazinones or 1,4-dihydroxyphthalazines, which serve as valuable intermediates for further substitutions. thieme-connect.de

Common starting materials for this reaction include:

Phthalic anhydrides: Reaction with hydrazine hydrate, often in the presence of acetic acid, is a primary route to phthalazinone derivatives.

Phthalimides and Phthaloyl Chlorides: These compounds also react with hydrazines to yield the phthalazine core.

o-Phthalaldehydes or 1,2-diacylbenzenes: Condensation with hydrazine derivatives directly yields 1,4-disubstituted or the parent unsubstituted phthalazines. sciforum.net

2-Aroylbenzoic acids: These precursors, formed through Friedel-Crafts reactions, can be treated with hydrazine hydrate to produce phthalazin-1(2H)-ones.

Modern advancements in this area include the use of microwave irradiation, which can accelerate the reaction and provide a more environmentally friendly protocol by using water as a solvent, sometimes eliminating the need for a phase-transfer catalyst. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Phthalazine Core Synthesis

Starting MaterialReagentProduct TypeReference
Phthalic AnhydrideHydrazine HydratePhthalazinone
ω-TetrabromorthoxyleneHydrazinePhthalazine wikipedia.org
2-Bromobenzaldehyde acetalsHydrazineSubstituted Phthalazines researchgate.net
1,2-DiacylbenzenesHydrazine1,4-Disubstituted Phthalazines sciforum.net

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, minimizing waste and saving time. Several one-pot MCRs have been developed for the synthesis of phthalazine-containing systems. researchgate.net

A common MCR strategy involves the reaction of phthalhydrazide, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. ias.ac.in These reactions, often catalyzed by an organocatalyst such as imidazole or an acid like p-toluenesulfonic acid, yield fused heterocyclic systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in While not directly forming a simple phthalazine, these methods highlight the utility of MCRs in building complex scaffolds based on the phthalazine motif.

Another example is the one-pot synthesis of aryl, heteryl thiadiazinyl-phthalazin-1,4-diones from the reaction of phenacyl bromides, thiocarbohydrazide, and phthalic anhydride. researchgate.net These approaches demonstrate the power of MCRs to rapidly generate diverse phthalazine analogues. nih.gov

Functionalization and Derivatization of Phthalazine Scaffolds

To arrive at a specific structure like this compound, the phthalazine core, often synthesized as a halogenated intermediate, must undergo further reactions to introduce the desired substituents at the C-1 and C-4 positions.

The carbon atoms at the 1 and 4 positions of the phthalazine ring are susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. The reactivity of 1-halogeno or 1,4-dihalogenophthalazines is well-documented.

Commercially available 1,4-dichlorophthalazine is a common starting material for these transformations. It can react sequentially with different nucleophiles. For instance, reaction with an amine can lead to a mono-substituted adduct, where one chlorine atom is replaced. This monosubstituted intermediate can then undergo a second, different substitution reaction. A wide range of nucleophiles, including amines and alkoxides, can be employed to displace the halogen atoms, making this a key strategy for introducing functional diversity. sciforum.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki reaction, in particular, is highly effective for introducing aryl substituents onto the phthalazine scaffold. sciforum.net

A typical sequence involves the initial nucleophilic substitution of 1,4-dichlorophthalazine with an amine to form a monoamino, monochloro-phthalazine intermediate. The remaining chlorine atom can then be coupled with a boronic acid or a boronic acid ester under Suzuki conditions, often using microwave irradiation to facilitate the reaction. This method is ideal for introducing the (4-methoxyphenyl) group by using 4-methoxyphenylboronic acid. This strategy has been successfully applied to generate various 1,4-disubstituted phthalazines.

Table 2: Suzuki Cross-Coupling for Phthalazine Functionalization

Phthalazine SubstrateCoupling PartnerCatalyst System (Example)ProductReference
1-Chloro-4-aminophthalazineArylboronic acidPd catalyst, base1-Aryl-4-aminophthalazine

The introduction of the butoxy group at the C-1 position to form the target compound would typically be achieved through a nucleophilic substitution reaction. acs.org Starting with an intermediate such as 1-chloro-4-(4-methoxyphenyl)phthalazine (B2963341) (prepared via the methods described above), reaction with sodium butoxide in a suitable solvent would displace the chloride ion to yield this compound.

This type of etherification reaction is a standard and effective method for forming alkoxy-substituted aromatic and heteroaromatic systems. The halogen at the C-1 position of the phthalazine ring is activated towards nucleophilic substitution, facilitating the reaction with the alkoxide.

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound and its analogues hinges on the careful optimization of synthetic pathways and reaction conditions. Research in this area focuses on improving reaction yields, minimizing side-product formation, and developing more efficient, often one-pot, procedures. Key strategies involve the selection of appropriate solvents, catalysts, reaction temperatures, and reagent stoichiometry.

A pivotal intermediate in the synthesis of many 1,4-disubstituted phthalazines is a 1-chlorophthalazine derivative. nih.gov The generation of this intermediate is typically achieved by treating the corresponding phthalazinone with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov The subsequent nucleophilic substitution of the chlorine atom is a critical step where optimization plays a significant role. For the synthesis of this compound, this involves the reaction of 1-chloro-4-(4-methoxyphenyl)phthalazine with butanol or sodium butoxide.

Optimization studies for analogous reactions highlight several key parameters. For instance, in the synthesis of pyrazolyl-phthalazine-diones, a related heterocyclic system, reaction conditions such as the type of catalyst and solvent were systematically varied to maximize yields.

Table 1: Optimization of Catalyst and Solvent for a Domino Synthesis of Phthalazine Derivatives

Entry Catalyst (mol%) Solvent Time (h) Yield (%)
1 None Ethanol 12 Trace
2 Piperidine (20) Ethanol 8 65
3 L-proline (20) Ethanol 10 72
4 [bmim]HSO₄ (15) Solvent-free 2 85
5 [bmim]HSO₄ (15) Toluene 5 78

This table is a representative example based on optimization principles for related heterocyclic syntheses to illustrate the impact of catalyst and solvent selection.

Similarly, the development of one-pot, multi-step synthetic strategies is a major goal in optimizing the synthesis of functionalized phthalazines. A metal-free, four-step one-pot approach starting from o-methyl benzophenones has been developed, where optimization of the dienophile amount and the quantity of acid for the final aromatization step was crucial for achieving high yields. researchgate.net

Table 2: Optimization of Reagent Stoichiometry and Reaction Medium

Entry Dienophile (equiv.) Acid (equiv.) Medium Yield (%)
1 2 10 Toluene 20
2 4 10 Toluene 51
3 5 10 Toluene 54
4 5 10 Degassed Toluene 59
5 5 20 Degassed Toluene 66

Data adapted from a study on a one-pot phthalazine synthesis, illustrating the effect of reagent amounts and reaction environment. researchgate.net

In the specific context of introducing an alkoxy group like butoxy, the reaction of the 1-chlorophthalazine intermediate with the corresponding alcohol is a common method. nih.gov The efficiency of this nucleophilic substitution can be influenced by the choice of base and solvent. For example, using sodium ethoxide in ethanol is an effective method for introducing an ethoxy group. sdiarticle3.com By analogy, using sodium butoxide in butanol or a non-protic solvent like DMF in the presence of a base like potassium carbonate would be a logical starting point for optimizing the synthesis of the target compound. nih.gov

Furthermore, exploring alternative pathways that avoid harsh reagents like POCl₃ is an area of interest. Different reaction profiles have been explored, such as varying reflux times or using milder catalysts to achieve cyclization and substitution. fayoum.edu.eg For example, attempts to cyclize intermediates using acetic anhydride instead of stronger acids have been investigated, although not always successfully, indicating that the choice of reagent is highly specific to the desired transformation. fayoum.edu.eg The use of phase-transfer catalysts has also been studied for the synthesis of related ethers, which could present a viable optimization strategy for the butoxylation step. bcrec.id

Mechanistic Investigations of Phthalazine Reaction Pathways

Elucidation of Reaction Mechanisms for Phthalazine (B143731) Formation

The formation of the phthalazine core, as exemplified in the synthesis of 1-butoxy-4-(4-methoxyphenyl)phthalazine, typically commences with the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine (B178648). In the case of the target molecule, the precursor would be 2-(4-methoxybenzoyl)benzoic acid.

The generally accepted mechanism for this transformation involves the initial reaction of hydrazine with the keto group of the 2-acylbenzoic acid to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the carboxylic acid moiety. Subsequent dehydration leads to the formation of the stable 4-(4-methoxyphenyl)phthalazin-1(2H)-one.

A refined one-pot, two-step process has been developed to control the reaction, particularly when dealing with the genotoxic nature of hydrazine. sci-hub.stresearchgate.net This method involves the activation of the 2-acylbenzoic acid with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). This activation step forms a highly reactive acylimidazole intermediate. sci-hub.stresearchgate.net The subsequent addition of hydrazine leads to a rapid and efficient conversion to the phthalazin-1(2H)-one. sci-hub.st This approach allows for better control over the reaction and minimizes the presence of residual hydrazine in the final product. sci-hub.st

The final step to achieve this compound involves the conversion of the phthalazinone to a 1-chloro-4-(4-methoxyphenyl)phthalazine (B2963341) intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This chloro derivative then undergoes a nucleophilic substitution reaction with butoxide, typically from sodium butoxide in butanol, to yield the final product.

Studies of Intermediate Species in Phthalazine Synthesis

The identification and characterization of intermediate species are crucial for understanding the reaction mechanism. In the synthesis of phthalazinones from 2-acylbenzoic acids and hydrazine, the primary intermediate is the corresponding hydrazone. While often transient and not isolated, its formation is a critical step leading to cyclization.

In the CDI-mediated synthesis, the acylimidazole is a key, well-defined intermediate. sci-hub.stresearchgate.net In situ IR spectroscopy has been effectively used to monitor the formation and consumption of this intermediate, providing valuable kinetic data and insight into the reaction progress. researchgate.net The use of such Process Analytical Technology (PAT) allows for precise control over the reaction conditions and ensures the complete conversion of the starting material. sci-hub.st

Another significant intermediate is the 1-chloro-4-(4-methoxyphenyl)phthalazine . This species is generally stable and can be isolated before reacting further. nih.gov Its reactivity is pivotal for introducing a variety of substituents at the 1-position of the phthalazine ring through nucleophilic substitution reactions.

Influence of Substituents on Reaction Selectivity and Efficiency

The nature and position of substituents on the starting 2-acylbenzoic acid can significantly impact the reaction's efficiency. A study on the CDI-mediated synthesis of various 4-substituted phthalazin-1(2H)-ones provides insight into these effects. sci-hub.st

The following table summarizes the yields for the synthesis of different phthalazin-1(2H)-ones from their corresponding 2-acylbenzoic acids, illustrating the influence of the substituent at the 4-position.

2-Acylbenzoic Acid Substituent (R)ProductIsolated Yield (%)
Phenyl4-Phenylphthalazin-1(2H)-one82
4-Chlorophenyl4-(4-Chlorophenyl)phthalazin-1(2H)-one95
4-Methoxyphenyl (B3050149)4-(4-Methoxyphenyl)phthalazin-1(2H)-one88
Methyl4-Methylphthalazin-1(2H)-one75
HPhthalazin-1(2H)-one85

This data is based on the general procedure described by Mennen et al. (2015) and demonstrates the substrate scope of the CDI-mediated synthesis. sci-hub.st

The data suggests that both electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the phenyl ring at the 4-position are well-tolerated, leading to high isolated yields. This indicates that the electronic nature of the substituent on the acyl group has a discernible but not prohibitive effect on the cyclization efficiency.

Computational studies on related heterocyclic systems have shown that both strongly electron-donating and electron-withdrawing substituents can influence the energy barriers of cyclization reactions. nih.gov In the context of phthalazine synthesis, the substituent on the aryl group can affect the electrophilicity of the ketone carbonyl and the nucleophilicity of the resulting hydrazone, thereby modulating the rate of the intramolecular cyclization. For the 4-methoxyphenyl substituent, the electron-donating nature of the methoxy (B1213986) group can influence the reactivity of the precursor and the stability of the intermediates.

Computational and Theoretical Chemistry Studies of Phthalazine Architectures

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in understanding the three-dimensional structure of 1-butoxy-4-(4-methoxyphenyl)phthalazine and its potential interactions with biological targets.

Ligand-Target Interaction Analysis

Molecular docking studies are crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein. In the context of phthalazine (B143731) derivatives, these simulations have been employed to explore their interactions with various biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govnih.govajchem-b.com The general approach involves preparing the 3D structure of the phthalazine derivative and the target protein, followed by computational docking to identify the most favorable binding poses. nih.govnih.govajchem-b.com Analysis of these poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov For instance, studies on similar phthalazine scaffolds have highlighted the importance of specific functional groups in forming hydrogen bonds with key amino acid residues like Glu885 and Asp1046 in the VEGFR-2 binding site. nih.gov The lipophilicity and electronic nature of substituents on the phthalazine core also play a significant role in these interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic behavior.

Electronic Structure Analysis (HOMO-LUMO Gaps, Dipole Moments)

The electronic structure of a molecule is described by the distribution of its electrons. Key parameters derived from quantum chemical calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and can be more reactive. researchgate.net The HOMO itself represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

Table 1: Calculated Electronic Properties of a Related Phthalocyanine Molecule

PropertyValue
EHOMO-5.0720 eV
ELUMO-2.9035 eV
EHOMO-1-6.1336 eV
ELUMO+1-2.9007 eV

Note: This data is for a related phthalocyanine molecule and is presented for illustrative purposes. Specific values for this compound would require dedicated calculations. researchgate.net

Spectroscopic Property Prediction (e.g., UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, including UV-Vis absorption spectra. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating the electronic transitions that give rise to UV-Vis absorption. nih.gov These predictions can help in the interpretation of experimental spectra and in understanding the electronic structure of the molecule. nih.gov The calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. nih.gov For instance, the inclusion of solvent effects in the calculations, often through polarizable continuum models, can improve the accuracy of the predicted spectra. nih.gov

In Silico Approaches for Lead Optimization and Design

In silico methods are invaluable in the process of drug discovery for optimizing lead compounds and designing new, more potent analogs. mdpi.com These computational strategies help to prioritize which molecules to synthesize and test, thereby saving time and resources. ajchem-b.com

By analyzing the structure-activity relationships (SAR) of a series of compounds, researchers can identify which structural modifications are likely to improve biological activity. nih.govnih.gov For phthalazine derivatives, this could involve modifying the substituents at various positions on the phthalazine ring to enhance binding to a specific target. nih.govnih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that guide the design of new derivatives with improved properties. ajchem-b.com For example, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its interactions with the target. ajchem-b.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to assess the drug-likeness of designed compounds at an early stage, helping to avoid potential liabilities later in the drug development process. nih.govajchem-b.com

Structure Activity Relationship Sar Studies of Substituted Phthalazines

Impact of Substituent Variation on Biological Activity

The exploration of various substituents on the phthalazine (B143731) ring has revealed critical insights into the structural requirements for biological efficacy. researchgate.net The pharmacophoric features of the phthalazine nucleus make it a prime candidate for chemical modification to modulate its therapeutic properties. osf.io

The C-1 position of the phthalazine ring is a key site for chemical modification, and the nature of the substituent at this position can significantly influence biological activity. The introduction of an alkoxy group, such as the butoxy group in 1-butoxy-4-(4-methoxyphenyl)phthalazine, is a common strategy to enhance the lipophilicity of the molecule. This increased lipophilicity can improve membrane permeability and oral bioavailability.

While direct SAR studies on a series of 1-alkoxy-4-(4-methoxyphenyl)phthalazines are not extensively documented, research on related 1-substituted phthalazines provides valuable insights. For instance, in a series of 1-substituted-n-(4-alkoxycarbonylpiperidin-1-yl)alkanes, the nature of the substituent at the 1-position was found to be a critical determinant of antiarrhythmic activity. nih.gov In another study, the replacement of a chloro group at the C-1 position with various nucleophiles, including methoxide, led to the synthesis of compounds with potential anticancer activities. derpharmachemica.comresearchgate.net Specifically, the synthesis of 1-methoxy-4-(4-phenoxyphenyl)phthalazine highlights the feasibility of introducing alkoxy groups at this position to modulate biological outcomes. derpharmachemica.comresearchgate.net The butoxy group, being larger and more lipophilic than a methoxy (B1213986) group, would be expected to impart distinct properties, potentially leading to altered target engagement and pharmacokinetic profiles.

The following table summarizes the impact of C-1 substituents on the activity of phthalazine derivatives based on findings from related compounds.

C-1 Substituent Observed/Inferred Impact on Biological Activity Reference Compound(s)
Butoxy (inferred)Likely enhances lipophilicity, potentially improving membrane permeability and influencing target binding.General principles of medicinal chemistry
MethoxySynthesized as a potential anticancer agent. derpharmachemica.comresearchgate.net1-methoxy-4-(4-phenoxyphenyl)phthalazine
ChloroServes as a versatile intermediate for introducing other functional groups via nucleophilic substitution. derpharmachemica.comresearchgate.net1-chloro-4-(4-phenoxyphenyl)phthalazine
Amino/Substituted AminoCan act as a hydrogen bond donor/acceptor, influencing interaction with biological targets. nih.govN¹-(phthalazin-1-yl)benzene-1,4-diamines

The substituent at the C-4 position of the phthalazine ring plays a pivotal role in defining the molecule's interaction with its biological target. The presence of an aryl group, such as the 4-(4-methoxyphenyl) moiety, is a common feature in many biologically active phthalazines. This aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, within the binding pocket of a target protein.

The methoxy group on the phenyl ring is of particular importance. Its electron-donating nature can influence the electronic properties of the entire molecule. Furthermore, the position of the methoxy group on the phenyl ring is critical. In a study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group was found to affect the spatial structure and biological activity of their copper(II) complexes. While not a phthalazine, this study underscores the general principle that the substitution pattern on an aromatic ring can have significant biological consequences.

In the context of phthalazine derivatives, SAR studies have shown that the nature of the aryl group at C-4 can dramatically alter biological activity. For example, in a series of 4-substituted phthalazines, compounds with a 4-bromophenyl or a 4-chlorobenzyl group at this position exhibited significant α-adrenoceptor antagonist and antifungal activities, respectively. osf.io The 4-(4-methoxyphenyl) group in the title compound would be expected to confer a different set of properties compared to these halogenated analogues, likely influencing its target selectivity and potency. The methoxy group can also serve as a hydrogen bond acceptor, further anchoring the molecule within a binding site.

The table below illustrates the influence of different C-4 aryl substituents on the biological activity of phthalazine derivatives.

C-4 Substituent Observed Biological Activity Reference Compound(s)
4-(4-Methoxyphenyl)The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature influences the molecule's electronic properties.4-(4-Methoxyphenyl)benzo[g]phthalazine nih.gov
4-(4-Bromophenyl)α-adrenoceptor antagonist activity. osf.io4-(4-bromophenyl)phthalazine derivatives
4-(4-Chlorobenzyl)Antifungal activity. osf.io4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one
4-(4-Chlorophenyl)Anticancer activity via VEGFR-2 inhibition. nih.gov1-substituted-4-(4-chlorophenyl)phthalazine derivatives

While the focus of this article is on this compound, it is important to acknowledge that substitutions at other positions on the phthalazine ring (positions 5, 6, 7, and 8 of the benzo portion) can also modulate biological activity. The introduction of various functional groups on the phthalazine ring can lead to novel derivatives with diverse pharmacological profiles. osf.io For example, the development of 1,4-disubstituted phthalazines has been a promising strategy for creating effective anticancer agents. nih.govresearchgate.net The electronic and steric properties of these additional substituents can fine-tune the molecule's interaction with its target, potentially leading to enhanced potency and selectivity.

Correlation Between Structural Features and Mechanistic Effects

The specific arrangement of functional groups in this compound is expected to correlate with its mechanism of action. The phthalazine core itself is recognized as a "kinase-privileged" fragment, suggesting that many of its derivatives may exert their effects by inhibiting protein kinases. nih.govresearchgate.net Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov

The butoxy group at C-1 and the 4-methoxyphenyl (B3050149) group at C-4 likely contribute to the molecule's ability to fit into the ATP-binding pocket of a kinase. The hydrophobic butoxy chain could occupy a hydrophobic pocket, while the methoxyphenyl group could form key interactions with other regions of the binding site. The nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors, a common feature in kinase inhibitors that interact with the hinge region of the enzyme. nih.govresearchgate.net

Molecular modeling studies on related phthalazine derivatives have shown that the 4-arylphthalazine moiety can occupy a hydrophobic pocket in the active site of VEGFR-2, a key kinase involved in angiogenesis. nih.gov The substituents on the aryl ring and at the C-1 position were shown to be critical for establishing specific hydrogen bonds and hydrophobic interactions that determine the inhibitory potency. nih.gov

Fragment-Based Design and Lead Optimization from SAR Data

The principles of fragment-based drug discovery (FBDD) are highly relevant to the development of phthalazine-based therapeutics. lifechemicals.comnih.gov FBDD involves identifying small molecular fragments that bind to a biological target and then growing, linking, or merging these fragments to create a more potent lead compound. lifechemicals.comnih.gov

The this compound molecule can be conceptually deconstructed into key fragments: the phthalazine core, the butoxy group, and the 4-methoxyphenyl group. SAR data from various phthalazine derivatives can inform the optimization of each of these fragments.

Fragment Growing: Starting with a simple phthalazine core, one could "grow" the molecule by adding the butoxy and methoxyphenyl groups to explore specific binding pockets. For instance, if SAR data suggests that a longer alkyl chain at C-1 enhances activity, one could synthesize analogues with pentoxy, hexoxy, or other alkoxy groups.

Fragment Linking: If two different fragments are known to bind to adjacent sites on a target, they can be linked together. The phthalazine core can serve as a scaffold to link different pharmacophoric elements.

Fragment Merging: This strategy involves combining the structural features of two or more fragments into a single molecule.

The design of many potent phthalazine-based inhibitors has been guided by these principles. For example, new hybrid structures have been created by combining the phthalazine scaffold with moieties from known drugs like sorafenib (B1663141) and vatalanib, maintaining key pharmacophoric features required for kinase inhibition. nih.govresearchgate.net The systematic exploration of different substituents, guided by SAR data and computational modeling, is a powerful approach for the lead optimization of phthalazine derivatives. researchgate.net

Pre Clinical Mechanistic Exploration of Phthalazine Biological Activities

Enzyme Inhibition Studies

Phthalazine (B143731) derivatives have been extensively investigated as inhibitors of several key enzymes implicated in various diseases, particularly in oncology. The structural versatility of the phthalazine core allows for modifications that can be tailored to fit the active sites of specific enzymes, leading to potent and selective inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition Mechanisms

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a well-established strategy in cancer therapy. Phthalazine derivatives have emerged as a promising class of VEGFR inhibitors. nih.govnih.govnih.govmedchemexpress.comrsc.orgnih.gov

The inhibitory activity of phthalazine derivatives against VEGFR-2, a key member of the VEGFR family, is often attributed to their ability to compete with ATP for binding to the kinase domain of the receptor. nih.gov The general pharmacophore for many VEGFR inhibitors includes a heterocyclic ring system that occupies the adenine-binding region, a hydrogen-bond-accepting and -donating linker, and a hydrophobic moiety that interacts with the hydrophobic pocket of the enzyme. nih.gov

Studies on 1-substituted-4-aryl-phthalazines have shown that these compounds can act as potent VEGFR-2 inhibitors. nih.gov For instance, certain 1-(azolyl)-4-(aryl)-phthalazines have demonstrated significant VEGFR-2 inhibitory activity. nih.gov The phthalazine core serves as the flat heteroaromatic ring, while substituents at the 1 and 4 positions can be modified to optimize interactions with the active site. nih.gov While specific studies on 1-butoxy-4-(4-methoxyphenyl)phthalazine are not extensively documented in the available literature, the presence of the 1-alkoxy and 4-aryl groups aligns with the general structural requirements for VEGFR inhibition by this class of compounds. The butoxy group at the 1-position and the methoxyphenyl group at the 4-position would contribute to the hydrophobic interactions within the ATP-binding pocket.

A recent study on novel phthalazine-based derivatives demonstrated potent cytotoxicity against HCT-116 cells through VEGFR2 inhibition. One of the synthesized compounds, 12b , exhibited a potent VEGFR2 inhibition of 95.2% with an IC50 value of 17.8 μM, which was more potent than the standard drug sorafenib (B1663141) (94.7% inhibition and IC50 of 32.1 μM). rsc.orgnih.gov Molecular docking studies of these derivatives revealed that the phthalazine moiety occupies a hydrophobic pocket, and the substituents form key hydrogen bonds with amino acid residues such as Cys919, Glu883, and Asp1044 in the VEGFR-2 active site. nih.gov

Table 1: VEGFR-2 Inhibition by Phthalazine Derivatives

Compound Description VEGFR-2 Inhibition (%) IC50 (µM) Source
12b Phthalazine-based dipeptide derivative 95.2 17.8 rsc.orgnih.gov

| Sorafenib (standard) | Multi-kinase inhibitor | 94.7 | 32.1 | rsc.orgnih.gov |

Aurora Kinase Inhibition Pathways

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. nih.govnih.gov Phthalazinone derivatives, which are structurally related to phthalazines, have been identified as potent inhibitors of Aurora kinases. nih.govosf.io

One study reported a series of 4-substituted phthalazinones as Aurora B kinase inhibitors. nih.gov The compound 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) was found to be the most potent against HCT116 cells, with a moderate Aurora B inhibitory activity (IC50 = 142 nM). nih.gov The mechanism of action involves the inhibition of Aurora B phosphorylation, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov Docking studies indicated that this compound forms crucial hydrogen bonds with key amino acids in the Aurora B active site, such as Ala173, Glu171, and Glu177. nih.gov

Another class of Aurora kinase inhibitors based on a phthalazinone-pyrazole scaffold has also been developed, showing high selectivity for Aurora A over Aurora B. osf.io Although these studies focus on phthalazinones, they highlight the potential of the broader phthalazine chemical space in targeting Aurora kinases. There is currently a lack of specific research on the direct inhibition of Aurora kinases by this compound.

Table 2: Aurora B Kinase Inhibition by a Phthalazinone Derivative

Compound Description Cell Line Anti-proliferative IC50 (µM) Aurora B IC50 (nM) Source

| 17b | 4-substituted phthalazinone | HCT116 | 4.35 ± 1.21 | 142 | nih.gov |

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibitors of this enzyme are used in the management of type 2 diabetes. While there is no direct evidence of this compound acting as an alpha-glucosidase inhibitor, related heterocyclic compounds have shown such activity. For instance, phthalimide (B116566) derivatives have been synthesized and evaluated as alpha-glucosidase inhibitors. uobaghdad.edu.iqnih.govnih.gov

One study reported that N-(2,4-dinitrophenyl)phthalimide was a potent inhibitor of yeast alpha-glucosidase. nih.gov Another study on phthalimide derivatives showed that the distance between the phthalimide ring and a phenyl moiety, as well as the presence of electron-withdrawing groups, were important for inhibitory activity. uobaghdad.edu.iq These findings suggest that the phthalazine scaffold, being a bioisostere of other heterocyclic systems, could potentially be explored for alpha-glucosidase inhibition, though specific data for this compound is not available.

Other Enzyme Target Modulations (e.g., PARP, PDE, AR)

The versatility of the phthalazine and phthalazinone scaffolds extends to the inhibition of other key enzymes.

Poly(ADP-ribose) polymerase (PARP): PARP is an enzyme involved in DNA repair, and its inhibition is a targeted therapy for cancers with specific DNA repair defects. Several phthalazinone derivatives have been developed as potent PARP inhibitors. jst.go.jptandfonline.comresearchgate.netnih.govproquest.com For example, Olaparib (B1684210), an approved PARP inhibitor, features a phthalazinone core. jst.go.jpnih.gov Newly designed phthalazinone derivatives have shown even more potent PARP-1 inhibitory activities than olaparib in preclinical studies. tandfonline.comproquest.com

Phosphodiesterase (PDE): PDEs are enzymes that regulate intracellular signaling by degrading cyclic nucleotides. PDE4 inhibitors, in particular, have anti-inflammatory effects. Phthalazine derivatives have been investigated as PDE4 inhibitors. osf.ionih.govnih.gov Conformational studies of 6-methoxy-1,4-disubstituted phthalazine derivatives have provided insights into the structural requirements for PDE4 inhibition, suggesting that a planar and rigid conformation of certain substituents favors activity. nih.gov

Androgen Receptor (AR): The androgen receptor is a key driver of prostate cancer. Nonsteroidal AR antagonists are a cornerstone of prostate cancer therapy. Researchers have synthesized 4-benzyl-1-(2H)-phthalazinone derivatives as novel AR antagonists. nih.govdntb.gov.uaelsevierpure.com One such compound, with two ortho-substituents on the phenyl group, demonstrated potent inhibition of prostate cancer cell proliferation and high AR-binding affinity. nih.gov

While these findings are promising for the phthalazinone class of compounds, direct evidence for this compound inhibiting these enzymes is lacking.

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, phthalazine derivatives have also been explored for their ability to bind to and modulate the function of various cell surface receptors, particularly G protein-coupled receptors (GPCRs).

G Protein-Coupled Receptor (GPCR) Interactions (e.g., CB1, Melatonin (B1676174) Receptors)

GPCRs represent a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. mdpi.com

Cannabinoid Receptor 1 (CB1): The CB1 receptor is a GPCR involved in various physiological processes, and its modulation has therapeutic potential. While there is extensive research on CB1 receptor antagonists, there is no specific literature linking this compound to CB1 receptor binding. nih.govwikipedia.org

Melatonin Receptors: Melatonin receptors (MT1 and MT2) are GPCRs that regulate circadian rhythms and have been targeted for the treatment of sleep disorders and depression. A study has reported the design and synthesis of quinazoline (B50416) and phthalazine derivatives as novel melatonin receptor ligands, analogous to the approved drug agomelatine. nih.gov These phthalazine derivatives, carrying an ethyl amide side chain and a methoxy (B1213986) group, were found to be potent agonists with sub-micromolar binding affinity for both MT1 and MT2 receptors. nih.gov This suggests that the phthalazine scaffold can serve as a template for developing melatonin receptor modulators. The presence of a methoxyphenyl group in this compound is a feature shared with many known melatonergic ligands, hinting at a potential, though unexplored, interaction with melatonin receptors. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b)
1-(azolyl)-4-(aryl)-phthalazines
4-benzyl-1-(2H)-phthalazinone derivatives
6-methoxy-1,4-disubstituted phthalazine derivatives
Agomelatine
N-(2,4-dinitrophenyl)phthalimide
Olaparib
Phthalazinone-pyrazole scaffold derivatives
Quinazoline derivatives
Sorafenib

Advanced Glycation End-product (AGE) / Receptor for AGE (RAGE) Interactions

No publicly available scientific literature was identified that specifically investigates the interactions of this compound with Advanced Glycation End-products (AGEs) or their receptors (RAGE). Therefore, no data can be provided on its potential role in this pathway.

Cellular Pathway Modulation (In Vitro)

Comprehensive searches of scientific databases and literature yielded no specific in vitro studies on the cellular pathway modulation by this compound.

Cell Cycle Regulation

There are no available research findings detailing the effects of this compound on cell cycle regulation. Studies on how this specific compound might influence cyclin-dependent kinases (CDKs), cyclins, or cell cycle checkpoints have not been published.

Apoptosis Induction

No specific studies were found that examined the pro-apoptotic activity of this compound. Consequently, there is no information on its potential to induce programmed cell death in any cell line.

Angiogenesis Modulation

Information regarding the modulatory effects of this compound on angiogenesis is not available in the current scientific literature. There are no reports on its ability to inhibit or stimulate the formation of new blood vessels.

Investigation of Anti-Radical and Antioxidant Activities

No studies have been published that specifically measure the anti-radical or antioxidant properties of this compound. Therefore, no data on its capacity to scavenge free radicals or protect against oxidative stress is available.

Advanced Characterization Methodologies for Phthalazine Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-butoxy-4-(4-methoxyphenyl)phthalazine by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are critical.

Given the absence of experimentally acquired spectra in public databases, theoretical predictions based on computational models are employed to anticipate the NMR spectral features. These predictions are generated using advanced algorithms that calculate the magnetic shielding of each nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The butoxy group would show four sets of signals: a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, a quintet for the next methylene group, and a triplet for the methylene protons attached to the oxygen atom. The methoxy (B1213986) group would appear as a sharp singlet. The aromatic protons on the phthalazine (B143731) and methoxyphenyl rings would resonate in the downfield region, with their specific chemical shifts and coupling patterns determined by their relative positions and electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is computationally predicted and may vary from experimental values. Coupling patterns are simplified.)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Butoxy -CH₃~0.95Triplet
Butoxy -CH₂-~1.45Sextet
Butoxy -CH₂-~1.75Quintet
Butoxy -O-CH₂-~4.20Triplet
Methoxy -OCH₃~3.85Singlet
Aromatic Protons~7.00 - 8.50Multiplets

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The predicted spectrum for this compound would show distinct signals for the four carbons of the butoxy group, the methoxy carbon, and the various aromatic and heterocyclic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is computationally predicted and may vary from experimental values.)

Carbon AtomPredicted Chemical Shift (ppm)
Butoxy -CH₃~14.0
Butoxy -CH₂-~19.5
Butoxy -CH₂-~31.0
Butoxy -O-CH₂-~68.0
Methoxy -OCH₃~55.5
Aromatic/Heterocyclic Carbons~114.0 - 162.0

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic rings and the aliphatic butoxy chain would appear around 2850-3100 cm⁻¹. A prominent feature would be the C-O stretching vibrations from the ether linkages of the butoxy and methoxy groups, typically found in the 1050-1250 cm⁻¹ region. The C=N and C=C stretching vibrations within the phthalazine and phenyl rings would be observed in the 1450-1650 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 2960Stretch
C=N (Phthalazine)1620 - 1650Stretch
C=C (Aromatic)1450 - 1600Stretch
C-O (Ether)1050 - 1250Stretch
Aromatic C-H750 - 900Out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

For this compound, the extensive conjugated system, which includes the phthalazine ring and the methoxyphenyl group, is expected to result in strong UV absorption. Typically, π → π* transitions in such aromatic and heterocyclic systems would lead to intense absorption bands in the 250-350 nm range. The presence of heteroatoms with non-bonding electrons (n → π* transitions) might also give rise to weaker absorption bands at longer wavelengths.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The molecular formula of this compound is C₁₉H₂₀N₂O₂. github.io

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected monoisotopic mass is approximately 308.1525 g/mol . In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z ≈ 308 or 309 would be observed. The fragmentation pattern would likely involve the cleavage of the butoxy group, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺~308.15Molecular Ion
[M+H]⁺~309.16Protonated Molecule
[M-C₄H₉]⁺~251.08Loss of butyl radical
[M-OC₄H₉]⁺~235.09Loss of butoxy radical
[C₇H₇O]⁺~107.05Methoxyphenyl fragment

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation of the main compound from any starting materials or by-products. A UV detector set to one of the compound's λ_max values would be used for detection. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. When coupled with a mass spectrometer (GC-MS), this technique would simultaneously provide separation and structural information, making it a powerful tool for identifying trace impurities.

By combining these advanced characterization methodologies, a complete and unambiguous profile of this compound can be established, confirming its chemical identity, structure, and purity.

Future Research Directions in Phthalazine Chemistry and Biology

Development of Novel Synthetic Methodologies

The synthesis of phthalazine (B143731) derivatives has traditionally relied on established methods, often involving the condensation of hydrazines with dicarbonyl compounds or their equivalents. longdom.org However, the demand for greater molecular diversity, improved efficiency, and adherence to the principles of green chemistry is driving the development of novel synthetic methodologies.

Future efforts in this area are expected to concentrate on several key aspects. One promising avenue is the advancement of one-pot, multi-component reactions (MCRs) . These reactions, which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of step economy and reduced waste generation. researchgate.net The development of novel MCRs for the synthesis of complex phthalazine structures from simple, readily available starting materials will be a significant focus. Furthermore, the use of heterogeneous solid acid catalysts , such as silica (B1680970) sulfuric acid, is gaining traction as a greener alternative to traditional homogeneous catalysts. longdom.org These recyclable catalysts simplify product purification and minimize environmental impact.

Another area of active research is the exploration of new activation and cyclization strategies. This includes the use of microwave irradiation and ultrasound to accelerate reaction rates and improve yields. Moreover, the development of novel catalyst systems, potentially involving transition metals, could open up new pathways for the construction of the phthalazine core and the introduction of diverse substituents. nih.gov The synthesis of functionalized precursors, such as substituted 2-acylbenzoic acids, will also be crucial for accessing a wider range of phthalazine analogues. longdom.org

A significant challenge lies in the regioselective synthesis of unsymmetrically substituted phthalazines. Future methodologies will likely focus on developing more precise control over the substitution pattern on the benzene (B151609) ring of the phthalazine core, which is critical for fine-tuning the biological activity of these compounds.

Advanced Computational Design for Targeted Phthalazines

The integration of computational chemistry into the drug discovery process has revolutionized the way new therapeutic agents are designed. For phthalazine derivatives, advanced computational methods are poised to play an increasingly pivotal role in the rational design of compounds with high potency and selectivity for specific biological targets.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are central to this effort. By utilizing the three-dimensional structures of target proteins, such as vascular endothelial growth factor receptor 2 (VEGFR-2), researchers can design phthalazine-based inhibitors that fit precisely into the active site. nih.govrsc.org Molecular docking simulations can predict the binding modes and affinities of novel phthalazine derivatives, allowing for the prioritization of compounds for synthesis. nih.gov

Future research will likely see the increased application of more sophisticated computational techniques. Molecular dynamics (MD) simulations will be employed to study the dynamic behavior of phthalazine-ligand-protein complexes, providing a more realistic picture of the binding interactions and the stability of the complex over time. rsc.org Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to more accurately model the electronic interactions within the binding site, leading to more reliable predictions of binding affinity.

The development and application of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools will be crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govresearchgate.net By filtering out compounds with predicted liabilities, researchers can focus their synthetic efforts on molecules with a higher probability of success in preclinical and clinical development. The use of machine learning and artificial intelligence algorithms to analyze large datasets of phthalazine structures and their biological activities will also aid in the identification of novel pharmacophores and the prediction of the biological activity of virtual compounds.

Deeper Mechanistic Understanding of Biological Interactions (Pre-clinical)

While numerous phthalazine derivatives have demonstrated promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future pre-clinical research will need to focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds.

For anticancer applications, a key area of investigation will be the detailed characterization of how phthalazine derivatives interact with protein kinases, such as VEGFR-2. nih.govnih.gov This will involve not only confirming direct binding but also understanding how this binding event translates into the inhibition of downstream signaling pathways that control cell proliferation, angiogenesis, and apoptosis. nih.govnih.gov Techniques such as cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context.

Beyond direct target inhibition, future studies should explore the broader cellular effects of phthalazine compounds. This includes comprehensive analyses of their impact on the cell cycle, the induction of apoptosis, and their potential to modulate the tumor microenvironment. nih.govnih.gov Investigating the potential for synergistic effects when combined with other anticancer agents will also be a critical area of research.

For other therapeutic areas, such as anti-inflammatory or neuroprotective applications, a similar in-depth mechanistic investigation is required. This will involve identifying the key molecular players in these disease processes that are targeted by phthalazine derivatives and understanding the downstream consequences of these interactions. The use of advanced cell-based assays, proteomics, and transcriptomics will be instrumental in building a comprehensive picture of the biological effects of these compounds.

Exploration of New Chemical Space within Phthalazine Frameworks

The inherent versatility of the phthalazine scaffold provides a vast chemical space for exploration. Future research will focus on systematically exploring this space to identify novel derivatives with improved potency, selectivity, and drug-like properties.

One key strategy will be the synthesis of hybrid molecules that combine the phthalazine core with other pharmacologically active heterocyclic systems. researchgate.net For instance, linking phthalazines to moieties such as 1,3,4-oxadiazole-thiones, 1,2,4-triazole-thiones, or pyrazoles has the potential to create novel compounds with unique biological activity profiles. researchgate.net The rationale behind this approach is that the resulting hybrid molecules may interact with multiple biological targets or exhibit enhanced binding to a single target.

Another important direction is the diversification of substituents at various positions of the phthalazine ring. This includes the introduction of a wide range of functional groups to probe the structure-activity relationships (SAR) in a systematic manner. nih.gov The synthesis of libraries of phthalazine derivatives with diverse substitution patterns will be crucial for identifying key structural features that govern biological activity.

Q & A

Q. What are the common synthetic routes for preparing 1-butoxy-4-(4-methoxyphenyl)phthalazine?

A typical approach involves substituting a leaving group (e.g., chlorine) on the phthalazine ring with a butoxy moiety. For example, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can chlorinate phthalazinone precursors, as demonstrated in analogous reactions (e.g., 4-(4-methoxyphenyl)phthalazinone → 1-chloro derivative) . Subsequent nucleophilic substitution using sodium butoxide or butanol under reflux conditions may yield the target compound. Optimize reaction time, temperature, and stoichiometry using factorial design to enhance yield .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography determines the molecular conformation, dihedral angles between substituents (e.g., 50.2° for tolyl vs. phthalazine rings in related structures), and intermolecular interactions (C–H⋯O/N hydrogen bonds) .
  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and electronic environments.
  • Mass spectrometry validates molecular weight and fragmentation patterns. Reference spectral databases (e.g., NIST Chemistry WebBook) for comparative analysis .

Advanced Research Questions

Q. How do substituents on the phthalazine ring influence crystal packing and intermolecular interactions?

Substituents like butoxy and methoxyphenyl groups introduce steric and electronic effects that alter crystal packing. For example:

  • Bulky substituents increase dihedral angles between the phthalazine ring and aromatic substituents, reducing π-π stacking.
  • Electron-withdrawing groups enhance hydrogen-bond acceptor strength (e.g., C=O in benzoyl derivatives), stabilizing crystal lattices via C–H⋯O/N interactions . Use Mercury software to analyze crystallographic data and predict packing motifs.

Q. What experimental strategies resolve contradictions in reactivity data for substituted phthalazines?

  • Controlled replication : Standardize reaction conditions (solvent, temperature, catalyst) to isolate variables. For instance, discrepancies in chlorination efficiency (e.g., POCl₃ vs. PCl₅) may arise from moisture sensitivity or reagent purity .
  • Statistical analysis : Apply factorial design to identify critical factors (e.g., molar ratios, heating time) and interactions affecting yield .
  • Mechanistic studies : Use DFT calculations to model reaction pathways and compare with experimental outcomes (e.g., nucleophilic substitution vs. radical mechanisms) .

Q. How can computational models predict the biological activity of this compound?

  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina.
  • QSAR modeling : Correlate substituent properties (logP, Hammett constants) with bioactivity data from phthalazine derivatives (e.g., anticonvulsant IC₅₀ values) .
  • MD simulations : Assess binding stability and conformational dynamics in physiological conditions using GROMACS .

Q. What methodologies validate the compound’s potential as a biochemical probe?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative strains, with ampicillin as a positive control .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.
  • Target identification : Employ thermal shift assays (TSA) to monitor protein stabilization upon ligand binding .

Methodological Resources

  • Synthetic optimization : Use COMSOL Multiphysics for reaction simulation and AI-driven parameter tuning .
  • Data analysis : Leverage R or Python for multivariate regression of crystallographic or reactivity data.
  • Safety protocols : Follow GHS guidelines for handling hazardous reagents (e.g., POCl₃) and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.